3-Chloro-n-(3-chlorophenyl)benzamide
Overview
Description
3-Chloro-n-(3-chlorophenyl)benzamide is a chemical compound with the linear formula C13H9Cl2NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, which include this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of the compounds were established by X-ray crystallography .Scientific Research Applications
Crystal Structure Analysis
3-Chloro-N-(3-chlorophenyl)benzamide has been a subject of interest in crystal structure analysis. Studies have focused on the geometrical parameters, bond lengths, bond angles, and conformation of the N—H bond in the structure of the compound. For example, Panicker et al. (2010) conducted a theoretical study of 4-chloro-N-(3-chlorophenyl)benzamide using quantum chemistry codes, comparing the obtained geometrical parameters with XRD structure reports (Panicker et al., 2010). Similarly, Gowda et al. (2008) analyzed the conformation of the N—H bond in N-(3-chlorophenyl)benzamide, noting its anti conformation to the meta chloro substituent in the aniline benzene ring (Gowda et al., 2008).
Chemical Structure and Bonding
Several studies have compared the bond parameters of this compound with other similar compounds. For instance, the work by Palmer et al. (1995) on 2-Benzamido-3-(p-chlorophenyl)propenoic Acid (Antrex) delved into the planarity of phenyl and chlorophenyl rings, along with the structure stabilization by intermolecular hydrogen bonds (Palmer et al., 1995).
Spectral and Vibrational Analysis
The compound has also been characterized through various spectral and vibrational analyses. Demir et al. (2016) synthesized and characterized a related compound using X-ray diffraction, IR, NMR, UV-Vis spectra, and conducted DFT calculations to understand its molecular structure and properties (Demir et al., 2016).
Molecular Conformation and Hydrogen Bonding
The molecular conformation and hydrogen bonding patterns of this compound have been studied extensively. Gowda et al. (2007) reported on the syn conformation of the N—H bond in 2‐Chloro‐N‐(2‐chlorophenyl)benzamide, which is linked to molecular chains through hydrogen bonds (Gowda et al., 2007).
Labeling and Characterization
The compound has been used in labeling and characterization studies. Hong et al. (2015) synthesized and characterized tritium labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a CCR1 antagonist (Hong et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(3-chlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGVYDVSJJQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298227 | |
Record name | 3-chloro-n-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-92-7 | |
Record name | 3-Chloro-N-(3-chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10286-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 121729 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121729 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-n-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DICHLOROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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